molecular formula C11H8ClNO B8336195 3-(m-Chlorophenoxy)pyridine

3-(m-Chlorophenoxy)pyridine

Cat. No. B8336195
M. Wt: 205.64 g/mol
InChI Key: BENAOXJXCWCSKO-UHFFFAOYSA-N
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Patent
US04179563

Procedure details

A solution of 110 g of 3-(m-chlorophenoxy)pyridine [Agr. Biol. Chem., 34, 68 (1970)] at 35° C. in 125 ml of glacial acetic acid is treated with 112 g of 40% peracetic acid in acetic acid in four equal portions. The mixture is held at 27° C. for 16 hours and heated at reflux for 1 hour. The mixture is cooled to 70° C., 100 ml of isopropanol is added and the mixture is heated at 95° C. for 1 hour. The warm mixture is concentrated at reduced pressure, dissolved in 500 ml of dichloromethane and extracted with excess 25% sodium hydroxide solution. The dichloromethane is removed at reduced pressure and the 3-(m-chlorophenoxy)pyridine N-oxide is isolated by distillation; 150°-152° C. at 0.15 mm, mp 72°-75° C.
Quantity
110 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][CH:14]=1)[O:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1.C(OO)(=[O:17])C.C(O)(C)C>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][CH:14]=1)[O:5][C:6]1[CH:7]=[N+:8]([O-:17])[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
ClC=1C=C(OC=2C=NC=CC2)C=CC1
Name
peracetic acid
Quantity
112 g
Type
reactant
Smiles
C(C)(=O)OO
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 95° C. for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The warm mixture is concentrated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 500 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted with excess 25% sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The dichloromethane is removed at reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C=C(OC=2C=[N+](C=CC2)[O-])C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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